molecular formula C8H5BrF3NO B1415486 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 1448790-49-5

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1415486
CAS No.: 1448790-49-5
M. Wt: 268.03 g/mol
InChI Key: GAEMFGMGYFLFCL-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 2nd position of the pyridine ring

Preparation Methods

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEMFGMGYFLFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
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1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
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1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
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1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
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1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one

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